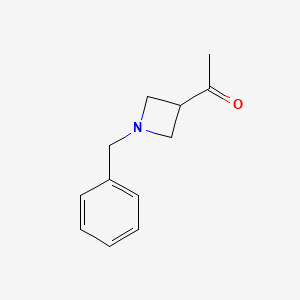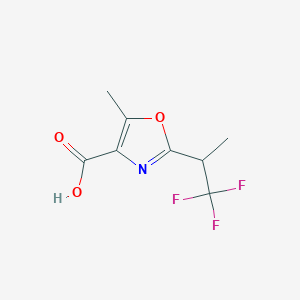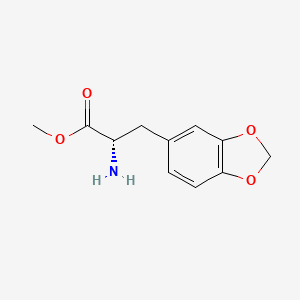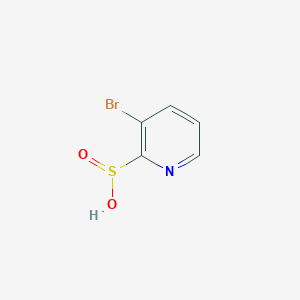
1-(1-Benzylazetidin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylazetidin-3-yl)ethan-1-one is an organic compound with the molecular formula C12H15NO. It contains a four-membered azetidine ring, a benzyl group, and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Benzylazetidin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with a suitable azetidinone precursor under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzylazetidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Secondary alcohols.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylazetidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Benzylazetidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The azetidine ring and ketone functional group allow it to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Indolizin-3-yl)ethan-1-one: Shares a similar ethanone structure but with an indolizin ring instead of an azetidine ring.
1-[(1-Benzylazetidin-3-yl)sulfanyl]ethan-1-one: Contains a sulfanyl group in place of the ketone group.
Uniqueness: 1-(1-Benzylazetidin-3-yl)ethan-1-one is unique due to its combination of a benzyl group, azetidine ring, and ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-(1-benzylazetidin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-10(14)12-8-13(9-12)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI-Schlüssel |
GRZZJVTZLXPLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)








![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)

